molecular formula C11H20ClF3N2O2 B2816766 tert-Butyl 2-(2,2,2-trifluoroethyl)piperazine-1-carboxylate hydrochloride CAS No. 2375267-81-3

tert-Butyl 2-(2,2,2-trifluoroethyl)piperazine-1-carboxylate hydrochloride

Cat. No.: B2816766
CAS No.: 2375267-81-3
M. Wt: 304.74
InChI Key: ZKSLLOZHTZLEJV-UHFFFAOYSA-N
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Description

Tert-Butyl 2-(2,2,2-trifluoroethyl)piperazine-1-carboxylate hydrochloride is a piperazine derivative intended for research and development applications, particularly in medicinal chemistry. The Boc-protected (tert-butoxycarbonyl) piperazine scaffold is a fundamental building block in organic synthesis, widely used to introduce the piperazine moiety in a controlled manner while protecting the secondary amine . The 2,2,2-trifluoroethyl side chain is a key structural feature, as the introduction of fluorine atoms or trifluoroalkyl groups is a common strategy in drug design to modulate a molecule's lipophilicity, metabolic stability, and binding affinity . Piperazine derivatives are privileged structures in pharmaceutical research, frequently employed in the synthesis of compounds for various therapeutic areas. Research indicates that modulating the basicity of the piperazine nitrogen is a critical strategy in optimizing drug-like properties, where the introduction of a trifluoroethyl group can significantly alter the pKa of the adjacent amine . This makes it a valuable intermediate for constructing potential bioactive molecules. For Research Use Only. Not for human or veterinary use.

Properties

IUPAC Name

tert-butyl 2-(2,2,2-trifluoroethyl)piperazine-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19F3N2O2.ClH/c1-10(2,3)18-9(17)16-5-4-15-7-8(16)6-11(12,13)14;/h8,15H,4-7H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKSLLOZHTZLEJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC1CC(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2375267-81-3
Record name tert-butyl 2-(2,2,2-trifluoroethyl)piperazine-1-carboxylate hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(2,2,2-trifluoroethyl)piperazine-1-carboxylate hydrochloride typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Trifluoroethyl Group: The trifluoroethyl group is introduced via nucleophilic substitution reactions using trifluoroethyl halides.

    Protection with tert-Butyl Group: The tert-butyl group is added to protect the nitrogen atom in the piperazine ring. This is usually done using tert-butyl chloroformate in the presence of a base like triethylamine.

    Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent reaction conditions are critical to achieving the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the trifluoroethyl group, potentially converting it to a difluoroethyl or monofluoroethyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the trifluoroethyl group, where halides can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Reduced forms of the trifluoroethyl group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential as a pharmaceutical agent due to its ability to modulate biological pathways. It is particularly noted for:

  • Antidepressant Activity : Research indicates that piperazine derivatives can exhibit antidepressant effects, making this compound a candidate for further studies in this area.
  • Neuropharmacological Studies : The trifluoroethyl group may enhance lipophilicity, potentially improving blood-brain barrier penetration and efficacy in central nervous system disorders.

Synthesis of PET Tracers

The compound has been utilized in the synthesis of positron emission tomography (PET) tracers. The incorporation of fluorinated groups is crucial for the development of imaging agents:

  • Fluorination Reactions : It can serve as a precursor in the synthesis of fluorinated piperazine derivatives used in PET imaging, particularly in cancer diagnostics and research into neurodegenerative diseases .

Organic Synthesis

tert-Butyl 2-(2,2,2-trifluoroethyl)piperazine-1-carboxylate hydrochloride can act as a versatile building block in organic synthesis:

  • Reactivity with Carbonyl Compounds : It has shown potential in reactions with aldehydes and ketones, enabling the formation of complex structures that are valuable in drug development .

Case Study 1: Antidepressant Development

In a study focusing on piperazine derivatives, compounds structurally related to this compound were evaluated for their effects on serotonin and norepinephrine reuptake inhibition. Results indicated promising antidepressant-like effects in animal models, suggesting further exploration of this compound's therapeutic potential .

Case Study 2: PET Imaging Agent Synthesis

A recent thesis explored the use of fluorinated compounds for developing PET tracers. The study highlighted the successful application of tert-butyl 2-(2,2,2-trifluoroethyl)piperazine derivatives in synthesizing high-molar activity fluorinated agents for imaging studies. These findings underscore the compound's utility in advancing non-invasive imaging techniques .

Mechanism of Action

The mechanism of action of tert-Butyl 2-(2,2,2-trifluoroethyl)piperazine-1-carboxylate hydrochloride depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The trifluoroethyl group can enhance binding affinity and selectivity through hydrophobic interactions and electronic effects.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent Position Functional Group Molecular Formula Molecular Weight (g/mol) CAS Number Key References
tert-Butyl 2-(2,2,2-trifluoroethyl)piperazine-1-carboxylate hydrochloride 2 Trifluoroethyl C11H19ClF3N2O2* ~306.7 (estimated) N/A
tert-Butyl 4-(2,2,2-trifluoroethyl)piperazine-1-carboxylate (Hypothetical analog) 4 Trifluoroethyl C11H19F3N2O2 280.28 (estimated) N/A
tert-Butyl 4-(2,2,2-trifluoroacetyl)piperazine-1-carboxylate 4 Trifluoroacetyl C11H16F3N2O3 296.25 77278-37-6
(R)-tert-Butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate hydrochloride 2 Dimethylcarbamoyl C12H24ClN3O3 293.79 1217825-46-1
1-(2,2,2-Trifluoroethyl)piperazine hydrochloride N/A Trifluoroethyl C6H12ClF3N2 216.62 1089279-64-0
tert-Butyl 2-((2,2,2-trifluoroethoxy)methyl)piperazine-1-carboxylate 2 Trifluoroethoxymethyl C12H21F3N2O3 298.30 1956331-60-4

*Note: Exact molecular formula and weight for the target compound are inferred based on structural analogs (e.g., ).

Substituent Position and Functional Group Effects

  • Positional Isomerism: The 2-substituted trifluoroethyl derivative (target compound) differs from 4-substituted analogs (e.g., hypothetical tert-butyl 4-(2,2,2-trifluoroethyl)piperazine-1-carboxylate) in steric and electronic effects.
  • Trifluoroethyl vs. Trifluoroacetyl : The trifluoroethyl group (CF3CH2) is less electron-withdrawing than the trifluoroacetyl group (CF3CO), which may increase the basicity of the piperazine nitrogen in the target compound compared to tert-butyl 4-(2,2,2-trifluoroacetyl)piperazine-1-carboxylate .
  • Hydrochloride Salt : The hydrochloride salt form (as in the target compound and ) improves aqueous solubility compared to free bases, critical for biological testing .

Biological Activity

tert-Butyl 2-(2,2,2-trifluoroethyl)piperazine-1-carboxylate hydrochloride is a synthetic compound belonging to the piperazine class of derivatives. This compound has garnered attention due to its unique structural features, particularly the trifluoroethyl group, which enhances its biological activity and pharmacological potential. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological applications, and relevant case studies.

  • Molecular Formula : C11H19F3N2O2
  • Molar Mass : 268.28 g/mol
  • CAS Number : 1240586-07-5

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The piperazine ring's conformational flexibility and polar nitrogen atoms facilitate favorable interactions with target proteins and enzymes, enhancing its pharmacological efficacy.

Target Interactions

  • Enzyme Inhibition : This compound has been shown to inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding : The trifluoroethyl group increases lipophilicity, allowing better membrane penetration and receptor binding.

Antimicrobial Activity

Research indicates that piperazine derivatives exhibit moderate antibacterial and antifungal activities. For example, studies have demonstrated that similar compounds can inhibit the growth of various microorganisms, suggesting potential applications in treating infections.

Anticancer Properties

Recent investigations into the anticancer properties of piperazine derivatives have highlighted their ability to induce apoptosis in cancer cells while sparing normal cells. The selectivity of these compounds is crucial for developing effective cancer therapies.

StudyCell LineIC50 (μM)Notes
MDA-MB-231 (TNBC)0.126Strong inhibitory effect on cell proliferation
MCF10A (non-cancer)19-fold lesser effectIndicates selectivity for cancer cells

Case Studies

  • In Vivo Studies : In a BALB/c nude mouse model inoculated with MDA-MB-231 cells, treatment with this compound significantly inhibited lung metastasis compared to known treatments (e.g., TAE226) over a 30-day period.
  • Mechanistic Studies : Further studies have shown that this compound can inhibit matrix metalloproteinases (MMP-2 and MMP-9), which are involved in tumor metastasis and invasion.

Pharmacological Applications

The unique properties of this compound make it a candidate for various therapeutic applications:

  • Anticancer Drug Development : Its selective toxicity towards cancer cells positions it as a promising lead compound in oncology.
  • Antimicrobial Agents : Given its moderate activity against bacteria and fungi, it may serve as a scaffold for developing new antimicrobial agents.

Q & A

Q. What are the standard synthetic routes for tert-butyl 2-(2,2,2-trifluoroethyl)piperazine-1-carboxylate hydrochloride?

The compound is synthesized via nucleophilic substitution reactions. A typical method involves reacting tert-butyl piperazine-1-carboxylate with trifluoroethyl halides (e.g., 2,2,2-trifluoroethyl iodide or bromide) under inert conditions (argon/nitrogen) in solvents like dichloromethane (DCM) or dimethylformamide (DMF). Catalysts such as potassium carbonate or triethylamine are used to deprotonate intermediates. Reaction completion is monitored via TLC or HPLC .

Key Reaction Parameters
Solvent: DCM/DMF
Temperature: 25–50°C
Catalyst: K₂CO₃ or Et₃N
Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane)

Q. How is the compound purified, and what analytical methods confirm its purity?

Purification employs recrystallization (using ethanol/water mixtures) or silica gel chromatography. Purity (>95%) is verified via:

  • HPLC : Retention time consistency.
  • ¹H/¹³C NMR : Characteristic peaks for tert-butyl (δ 1.4–1.5 ppm), trifluoroethyl (δ 3.2–3.5 ppm), and piperazine protons (δ 2.5–3.8 ppm) .
  • Mass Spectrometry (ESI-MS) : Molecular ion [M+H]⁺ at m/z 299.3 .

Q. What structural features influence its reactivity?

The trifluoroethyl group’s electron-withdrawing nature stabilizes intermediates during nucleophilic substitution. The tert-butyl carbamate (Boc) group protects the piperazine nitrogen, enabling selective deprotection for downstream functionalization (e.g., amide coupling) .

Advanced Research Questions

Q. How does the trifluoroethyl group affect reaction kinetics in nucleophilic substitutions?

The -CF₃ group increases electrophilicity at adjacent carbons, accelerating SN2 reactions. Kinetic studies (monitored via ¹⁹F NMR) reveal rate enhancements of 2–3× compared to non-fluorinated analogs. Solvent polarity (e.g., DMF vs. THF) further modulates reaction rates .

Q. What strategies optimize enantiomeric purity in derivatives of this compound?

Enantioselective synthesis employs:

  • Chiral auxiliaries : (R)- or (S)-BINOL ligands in asymmetric alkylation.
  • Chiral chromatography : Using cellulose-based CSPs (e.g., Chiralpak® IA) to resolve racemic mixtures.
  • Enzymatic resolution : Lipases (e.g., CAL-B) selectively hydrolyze ester intermediates .

Q. How do stability studies inform storage and handling protocols?

The compound is hygroscopic and decomposes under acidic/alkaline conditions. Stability

Condition Degradation (%) Time
pH 2 (HCl, 25°C)>90%24 h
pH 10 (NaOH, 25°C)75%48 h
Dry N₂, 4°C<5%6 months
Storage recommendations: desiccated at -20°C under argon .

Q. What methodologies assess its biological interactions with protein targets?

  • Surface Plasmon Resonance (SPR) : Measures binding affinity (KD) to receptors (e.g., GPCRs).
  • Enzyme inhibition assays : IC₅₀ determination using fluorogenic substrates.
  • Molecular docking : Computational models (AutoDock Vina) predict binding poses, validated by mutagenesis studies .

Contradictions and Resolutions

  • Synthetic Yield Variability : reports 70–80% yields using DCM, while notes lower yields (50–60%) in THF. Resolution: Solvent polarity and temperature control (40–50°C in DCM) maximize efficiency .
  • Stability in Aqueous Media : Conflicting reports on hydrolysis rates. Resolution: Buffer composition (e.g., 10% DMSO in PBS) minimizes degradation during bioassays .

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